6-Chloro-1H-indazol-5-amine

説明

Structural Identification and Nomenclature

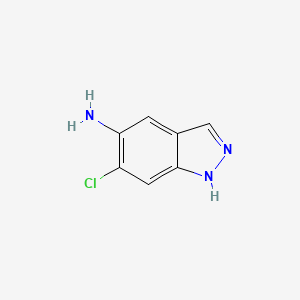

6-Chloro-1H-indazol-5-amine, identified by the Chemical Abstracts Service registry number 221681-75-0, possesses the molecular formula C₇H₆ClN₃ with a molecular weight of 167.596 g/mol. The compound's International Union of Pure and Applied Chemistry name precisely describes its structural composition as this compound, reflecting the chlorine substituent at position 6 and the amino group at position 5 of the indazole ring system. The indazole core structure consists of a bicyclic aromatic system formed by the fusion of a benzene ring with a pyrazole ring, creating a heterocyclic framework that serves as the foundation for numerous biologically active compounds.

The structural characterization of this compound reveals several critical physical and chemical properties that define its behavior in various chemical environments. The compound exhibits a density of 1.5 ± 0.1 g/cm³ and a calculated boiling point of 381.9 ± 22.0 °C at 760 mmHg, indicating significant thermal stability. The flash point is determined to be 184.8 ± 22.3 °C, while the vapor pressure remains extremely low at 0.0 ± 0.9 mmHg at 25°C, suggesting minimal volatility under standard conditions. The polar surface area of 54.70 Ų and LogP value of 1.62 indicate moderate lipophilicity, which contributes to its potential for biological membrane permeation.

The nomenclature system for this compound incorporates multiple recognized names that reflect different naming conventions and regional preferences. Alternative designations include 5-amino-6-chloro-1H-indazole, 6-chloro-1H-indazol-5-ylamine, and 1H-indazol-5-amine, 6-chloro-, all of which accurately describe the same molecular structure. The compound is also referenced by its MDL number MFCD08690108, which serves as a unique identifier in chemical databases and inventory systems. The Simplified Molecular-Input Line-Entry System representation NC1=CC2=C(NN=C2)C=C1Cl provides a standardized notation for computational chemistry applications and database searches.

Historical Context in Heterocyclic Chemistry

The indazole scaffold, upon which this compound is built, has a rich historical foundation dating back to the pioneering work of Emil Fischer and Kuzel in 1883. Fischer's initial discovery of indazole marked a significant milestone in heterocyclic chemistry, establishing the fundamental understanding of this bicyclic aromatic system that would later become central to numerous pharmaceutical developments. The early synthetic approaches developed by Fischer involved heating ortho-hydrazine cinnamic acid, which provided the first reliable method for constructing the indazole core structure. This groundbreaking work laid the foundation for subsequent research into indazole derivatives and their diverse biological activities.

The evolution of indazole chemistry throughout the late nineteenth and early twentieth centuries involved significant contributions from multiple research groups who refined synthetic methodologies and expanded the understanding of these heterocyclic systems. Fischer and Tafel further advanced the field by developing additional synthetic routes and establishing fundamental principles governing indazole reactivity patterns. The recognition that indazole exists in tautomeric forms, with the ability to shift between different nitrogen-substituted configurations, represented a crucial advancement in understanding the electronic structure and chemical behavior of these compounds. This tautomeric behavior became particularly important in explaining the varying biological activities observed among different indazole derivatives.

The development of reliable synthetic methods for substituted indazoles, including amino and chloro derivatives, required decades of methodological refinement and optimization. Early researchers encountered significant challenges in achieving selective substitution patterns and maintaining adequate yields during multi-step synthetic sequences. The introduction of more sophisticated synthetic strategies, including cyclization reactions, condensation reactions, and substitution reactions, gradually enabled the preparation of specifically substituted indazole derivatives like this compound. These advances in synthetic methodology were crucial for enabling systematic structure-activity relationship studies that would later prove essential for pharmaceutical development.

Role in Indazole Derivative Research

Contemporary research involving this compound has positioned this compound as a critical building block in the development of heterocyclic compounds with enhanced biological properties. The strategic placement of both chlorine and amino substituents on the indazole ring creates unique opportunities for chemical modification and derivatization, making it particularly valuable for medicinal chemistry applications. Recent computational studies employing molecular docking and Quantitative Structure-Activity Relationship analysis have demonstrated the compound's potential as a foundation for developing potent kinase inhibitors, with particular emphasis on targeting proteins involved in cancer progression. The development of robust two-dimensional and three-dimensional Quantitative Structure-Activity Relationship models has achieved impressive predictive accuracy, with correlation coefficients of 0.9512 and 0.9132 respectively, highlighting the systematic approach to optimizing biological activity through structural modifications.

The biological evaluation of this compound and its derivatives has revealed significant anticancer properties that extend across multiple therapeutic domains. Comprehensive bioassays have demonstrated the compound's efficacy in inhibiting cancer cell proliferation, with particular effectiveness against leukemia cell lines. The compound's ability to function as a building block for synthesizing more complex heterocyclic structures has enabled researchers to explore diverse chemical modifications aimed at enhancing biological activity while maintaining favorable pharmacological properties. The systematic evaluation of structure-activity relationships has revealed that the indazole scaffold provides an excellent framework for developing multifunctional therapeutic agents with combined anticancer, antioxidant, and antimicrobial properties.

Current research directions involving this compound emphasize its role in developing novel pharmaceutical agents targeting cardiovascular diseases and metabolic disorders. The compound's derivatives have shown promising results in preclinical studies addressing arrhythmia, ischemia-reperfusion injury, and other cardiovascular conditions. The exploration of indazole derivatives as cardioprotective agents represents a growing area of research interest, with several compounds currently advancing through clinical trials. The development of selective kinase inhibitors based on the indazole scaffold has demonstrated particular promise for treating conditions such as dilated cardiomyopathy, where traditional therapeutic options remain limited.

特性

IUPAC Name |

6-chloro-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCDYBREEPULBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621631 | |

| Record name | 6-Chloro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221681-75-0 | |

| Record name | 6-Chloro-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221681-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization from Substituted Anilines

A common synthetic route starts from a substituted aniline precursor. The following sequence is representative for related indazole derivatives and can be adapted for this compound:

- The cyclization is typically performed in the presence of hydrazine hydrate, which forms the indazole ring from the nitrobenzaldehyde precursor.

- Reduction of the nitro group to an amine is achieved using standard reducing agents, such as catalytic hydrogenation or tin(II) chloride in hydrochloric acid.

Diazotization and Cyclization

Another reported method involves diazotization of a substituted aniline, followed by intramolecular cyclization:

- Diazotization : 1.87 g of 2-methyl-4-nitro-5-chloroaniline in 50 mL acetic acid and 10 mL water, cooled to 0°C. Sodium nitrite (1.04 g in 10 mL water) is added, and the reaction is continued at 10°C for 6 hours, then allowed to reach room temperature overnight. Yield: 61% for 6-chloro-5-nitro-1H-indazole.

- Reduction : Standard reduction protocols can be applied to convert the nitro group to an amine, yielding the target compound.

Alternative Routes and Considerations

- Some literature routes employ methylation or demethylation steps to access related derivatives (e.g., 6-chloro-1-methyl-1H-indazol-5-amine), which can be demethylated to yield this compound if required.

- The use of toxic reagents like methyl iodide and potentially hazardous conditions (e.g., NaH/DMF) is discouraged due to safety and environmental concerns.

Research Findings and Optimization

Yield and Purification

- Yields for the key cyclization and reduction steps range from 60–88%, depending on the specific conditions and purification methods (e.g., recrystallization, column chromatography).

- Reaction monitoring is typically performed by thin-layer chromatography (TLC), and product identity is confirmed by nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS).

Comparative Data Table

化学反応の分析

Types of Reactions: 6-Chloro-1H-indazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

科学的研究の応用

Medicinal Chemistry

6-Chloro-1H-indazol-5-amine serves as a core structure for the design of various pharmaceutical compounds. Its potential applications include:

- Anticancer Activity : The compound has been studied for its ability to inhibit cancer cell proliferation. It has shown promising results against various cancer cell lines, including K562 and Hep-G2, where it induces apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Antimicrobial Activity : There is ongoing research into the antimicrobial properties of this compound and its derivatives, which could lead to new treatments for infections.

Biological Studies

The compound is utilized in biological research to explore its interactions with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit protein kinases such as Akt, which are crucial in cell survival and proliferation pathways. This makes it a potential target in cancer therapy .

- Receptor Binding Studies : Its ability to interact with different receptors allows researchers to study its effects on signal transduction pathways, which are vital in many cellular processes.

Case Studies

Several studies have highlighted the efficacy and potential of this compound:

Antitumor Activity

A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 5.15 |

| Hep-G2 | 3.32 |

| HEK-293 | 12.17 |

These findings suggest that the compound has a favorable safety profile compared to traditional chemotherapeutics like 5-Fluorouracil, which has a selectivity index (SI) of 0.14 .

Mechanistic Insights

In vitro assays using Annexin V-FITC/PI indicated that treatment with varying concentrations of the compound significantly increased apoptosis rates in K562 cells over time. Flow cytometry analysis further revealed a notable increase in the G0/G1 phase population, indicating effective modulation of the cell cycle distribution .

作用機序

The mechanism of action of 6-Chloro-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. The compound may also interact with other cellular targets, leading to its observed biological effects .

類似化合物との比較

- 5-Aminoindazole

- 6-Amino-3-chloro-1H-indazole

- 7-Bromo-4-chloro-1H-indazol-3-amine

Comparison: 6-Chloro-1H-indazol-5-amine is unique due to the specific positioning of the chlorine and amino groups on the indazole ring. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds. For example, the presence of the chlorine atom at the 6th position may enhance its ability to interact with certain molecular targets, making it a valuable compound for medicinal chemistry .

生物活性

6-Chloro-1H-indazol-5-amine is a heterocyclic compound that has garnered significant attention in pharmaceutical research due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and a comparison with related compounds.

Chemical Structure and Properties

This compound has the chemical formula C7H6ClN3 and a molecular weight of approximately 171.59 g/mol. The structure features a chlorine atom at the 6-position and an amino group at the 5-position of the indazole ring, which significantly influences its reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Protein Kinase Inhibition : This compound has been shown to inhibit protein kinases, particularly protein kinase B (Akt), which plays a crucial role in cell survival and proliferation. Inhibitors targeting this pathway are of particular interest in cancer therapy .

- COX Inhibition : Indazole derivatives, including this compound, have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This action suggests potential applications in treating inflammatory diseases .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Anticancer Activity

A study evaluated the anticancer properties of various indazole derivatives, including this compound. The results indicated significant cytotoxic effects against ovarian cancer (OVCAR-3) and breast cancer (MDA-MB-468) cell lines. Specifically, compound 5h (a derivative) showed a 10% and 47% reduction in cell viability, respectively . Furthermore, it exhibited selectivity towards other cancer cell lines such as DU-145 (prostate) and SW-620 (colon).

Anti-inflammatory Studies

In another study focusing on COX inhibition, indazole derivatives were assessed for their anti-inflammatory properties. The findings suggested that these compounds could effectively reduce inflammation by inhibiting COX enzymes, thus providing a potential therapeutic avenue for inflammatory diseases .

Comparison with Similar Compounds

The unique positioning of the chlorine atom and amino group in this compound differentiates it from other indazole derivatives. The following table compares it with similar compounds regarding their biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 7-Bromo-4-chloro-1H-indazol-3-amine | Indazole derivative | Potent activity against HIV |

| 5-Arylamino-6-chloro-1H-indazole | Indazole derivative | Inhibits protein kinase B/Akt |

| 6-Methylindazole | Indazole derivative | Investigated for anti-inflammatory properties |

Q & A

Q. What are the standard synthetic routes for 6-Chloro-1H-indazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of nitro-substituted anilines with hydrazine derivatives. For example, 4-chloroaniline can undergo nitration followed by cyclization with hydrazine hydrate under polar aprotic solvents (e.g., DMSO or NMP) at 60–80°C, catalyzed by sodium acetate . Key factors include:

- Temperature control : Higher temperatures (>80°C) may lead to decomposition.

- Solvent choice : Polar aprotic solvents enhance cyclization efficiency.

- Purification : Column chromatography or recrystallization is critical for isolating the product from nitro-group reduction byproducts .

- Yield optimization : Substituting chlorine post-cyclization (e.g., via nucleophilic aromatic substitution) can improve regioselectivity .

Q. How can researchers confirm the molecular structure of this compound experimentally?

- Methodological Answer :

- X-ray crystallography : Resolves the indazole ring conformation and hydrogen bonding networks (e.g., N–H···Cl interactions) .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 5.5–6.0 ppm (NH₂, broad singlet).

- ¹³C NMR : Signals for C-Cl (~110 ppm) and aromatic carbons (~120–140 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (C₇H₆ClN₃, [M+H]⁺ = 170.0234) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

- Methodological Answer :

- Protecting groups : Temporarily shield the amine group (e.g., using tert-butoxycarbonyl (Boc)) during halogenation or cross-coupling reactions to prevent undesired substitutions .

- Catalytic systems : Palladium/copper catalysts for Suzuki-Miyaura couplings minimize homocoupling byproducts .

- In situ monitoring : Use LC-MS or TLC to track reaction progress and terminate before side reactions dominate .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Control experiments : Verify purity (>95% by HPLC) to exclude impurities as contributors to variability .

- Target validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities (e.g., for kinase targets) .

- Structural analogs : Compare activity of 6-Cl vs. 6-F or 6-CF₃ derivatives to assess electronic effects on target interactions .

Q. What computational and experimental approaches elucidate the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer :

- DFT calculations : Predict activation energies for substitution at C-4 vs. C-7 positions using Gaussian or ORCA software .

- Isotopic labeling : Introduce deuterium at specific positions to track reaction pathways via ²H NMR .

- Competition experiments : React equimolar substrates with electrophiles (e.g., HNO₃) and analyze product ratios via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。